![molecular formula C9H7ClN2O2 B2897457 2-(4-chlorophenyl)-4H-1,3,4-oxadiazin-5(6H)-one CAS No. 142048-60-0](/img/structure/B2897457.png)
2-(4-chlorophenyl)-4H-1,3,4-oxadiazin-5(6H)-one
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Description
2-(4-chlorophenyl)-4H-1,3,4-oxadiazin-5(6H)-one is a compound that belongs to the family of oxadiazinones. It has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. The compound has been found to possess several interesting properties, including its ability to act as an inhibitor of certain enzymes and its potential as a therapeutic agent for various diseases.
Scientific Research Applications
Thermal Decomposition
- 1,3,5-Oxadiazines, including 6-(4-chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines, are significant in medicine and agriculture. Their thermal decomposition was analyzed using gas chromatography/mass spectrometry (GC/MS). These compounds displayed thermal instability, undergoing decomposition with cleavage of the oxadiazine ring and forming products like 4-chlorobenzonitrile and N-arylcyanamides (Zadorozhnii et al., 2020).
Mass Spectrometric Fragmentation
- The mass spectrometric fragmentation pattern of similar compounds, 6-(4-chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines, was studied under fast-atom bombardment conditions. This research aids in understanding the fragmentation patterns of such oxadiazine derivatives, which is vital for their characterization in various scientific applications (Zadorozhnii et al., 2018).
Synthesis of Heterocyclic Compounds
- New heterocyclic compounds based on 5-aryl-1,3,4-oxadiazole, including 5-(4-chlorophenyl)-2-hydrazinyl-1,3,4-oxadiazole, have been synthesized. These compounds are used to create fused heterocyclic compounds, demonstrating the versatility of 4-chlorophenyl-oxadiazoles in synthesizing complex molecular structures (Abbas, Hussain, & Shakir, 2017).
Green Synthesis Method
- An eco-friendly method for the preparation of 2-aryl-1,3,4-oxadiazoles, important in various research fields, has been developed. This method, involving the reaction of hydrazides with 1,1-dichloro-2-nitroethene, features high yields, energy efficiency, and the use of water as a reaction medium, highlighting the environmental benefits of such synthesis techniques (Zhu, Zou, Shao, & Li, 2015).
Antimicrobial Synthesis
- Compounds derived from 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole have been synthesized and evaluated for antimicrobial activity. These syntheses and subsequent evaluations demonstrate the potential pharmaceutical applications of 4-chlorophenyl-1,3,4-oxadiazoles (Sah, Bidawat, Seth, & Gharu, 2014).
properties
IUPAC Name |
2-(4-chlorophenyl)-4H-1,3,4-oxadiazin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c10-7-3-1-6(2-4-7)9-12-11-8(13)5-14-9/h1-4H,5H2,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVIHPYFNTTZFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NN=C(O1)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-4H-1,3,4-oxadiazin-5(6H)-one | |
CAS RN |
142048-60-0 |
Source
|
Record name | 2-(4-chlorophenyl)-5,6-dihydro-4H-1,3,4-oxadiazin-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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